1,4-Diazaspiro[5.5]undecane-2,5-dione
Overview
Description
1,4-Diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where dienes and dienophiles react to form the spirocyclic structure . Another approach involves the use of L-proline as a catalyst in a three-component Knoevenagel-Diels-Alder reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,4-Diazaspiro[5.5]undecane-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may act as an enzyme inhibitor or receptor agonist, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Uniqueness
1,4-Diazaspiro[5.5]undecane-2,5-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular configurations and reactivity .
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-10-8(13)9(11-7)4-2-1-3-5-9/h1-6H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHSWLWGGHABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545938 | |
Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106025-29-0 | |
Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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